2-(Oxan-3-yl)cyclopropane-1-carboxylic acid
Description
2-(Oxan-3-yl)cyclopropane-1-carboxylic acid (CAS No. 1507735-27-4) is a cyclopropane derivative featuring a carboxylic acid group at position 1 and an oxan-3-yl (tetrahydrofuran-3-yl) substituent at position 2. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . The oxan-3-yl group introduces stereoelectronic effects, influencing the compound’s solubility and reactivity. It is primarily utilized as a chiral building block in organic synthesis and pharmaceutical research . Safety data indicate hazards including acute toxicity (H302: harmful if swallowed, H312: harmful in contact with skin, H332: harmful if inhaled) .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(oxan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-4-7(8)6-2-1-3-12-5-6/h6-8H,1-5H2,(H,10,11) |
InChI Key |
SCAXFFBNBOWPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Acid-Catalyzed Hydrolysis and Cyclization
One documented approach, though primarily for related cyclobutane carboxylic acids, provides insights into acid-catalyzed ring transformations that may be adapted for cyclopropane derivatives. This method involves:
- Reacting dicarboxylic acid dialkyl esters with concentrated hydrochloric acid (20–25%) at elevated temperatures (~100 °C) for extended periods (45–55 hours) under stirring.
- After reaction completion, the mixture is cooled, filtered to remove insolubles, and the filtrate is extracted with ether multiple times.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and solvent is removed by warming to about 50 °C.
- Cooling the residue induces crystallization of the target acid.
This method yields the corresponding oxo-cyclobutane carboxylic acid in moderate to good yields (~70%) and demonstrates the utility of strong acid hydrolysis and extraction for ring-containing carboxylic acids.
Although this exact procedure is for 3-oxo-1-cyclobutane-carboxylic acid, the principles of acid-mediated ring closure and ester hydrolysis are relevant and form a basis for analogous cyclopropane systems, including 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid.
Organophotocatalytic Cyclopropanation
A modern and highly efficient synthetic strategy involves organophotocatalytic cyclopropanation of olefins. This method uses visible-light photocatalysis to form cyclopropane rings from olefin precursors and α-bromo-β-ketoesters or α-bromomalonates. Key features include:
- Use of organophotocatalysts (e.g., PC-1) at low loadings (0.5 mol%) in acetonitrile solvent.
- Addition of a base such as 2,6-lutidine to facilitate the reaction.
- The reaction proceeds under mild conditions, is tolerant to air, and yields cyclopropane products in high yields (44–97% depending on substrate).
- The method is versatile, accommodating mono-, di-, and trisubstituted olefins, and provides stereoselective access to cyclopropane derivatives.
This approach is scalable and amenable to complex substrates, making it suitable for synthesizing this compound or its analogs by selecting appropriate olefin precursors bearing oxane rings.
Stepwise Synthesis via Hydroxycyclopropanecarboxylic Acid Intermediates
Another method involves the synthesis of 1-hydroxycyclopropanecarboxylic acid derivatives, which can be functionalized further to introduce the oxane moiety. This approach includes:
- Dissolving a precursor compound in aqueous sulfuric acid and catalyzing the reaction with sodium nitrite under controlled temperature (0–30 °C).
- Removal of protecting groups (e.g., methyl) to yield hydroxycyclopropanecarboxylic acid intermediates.
- Careful pH adjustment and organic extraction to isolate the products.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis and Cyclization | Strong acid, long reaction times, ester hydrolysis | Commercially available materials, cost-effective | Longer reaction times, moderate yields |
| Organophotocatalytic Cyclopropanation | Visible light, mild conditions, photocatalyst | High yields, scalable, air-tolerant | Requires specialized photocatalysts |
| Hydroxycyclopropanecarboxylic Acid Route | Controlled acid catalysis, protecting group manipulation | Mild conditions, less pollution, flexible | Multi-step, requires protecting group chemistry |
Data Table: Typical Reaction Conditions and Yields
| Method | Catalyst/Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid Hydrolysis (Cyclobutane analog) | 20–25% HCl | 100 | 45–55 | 70–73 | Extraction with ether, crystallization |
| Organophotocatalytic Cyclopropanation | PC-1 (0.5 mol%), 2,6-lutidine | Room temp (~25) | 12–24 (typical) | 44–97 | Air-tolerant, visible light irradiation |
| Hydroxycyclopropanecarboxylic acid synthesis | H2SO4 + NaNO2 | 0–30 | 0.5–1 (initial) + reflux | 60–80 (reported for related compounds) | Protecting group removal required |
Notes on Source Diversity and Reliability
- The acid-catalyzed hydrolysis method is derived from a Chinese patent (CN101555205B), which provides detailed procedural steps and yields for related cyclobutane carboxylic acids, offering a foundational synthetic approach.
- Organophotocatalytic cyclopropanation is supported by peer-reviewed literature from the Journal of the American Chemical Society, representing cutting-edge, environmentally friendly synthetic methodology.
- The hydroxycyclopropanecarboxylic acid synthesis method is also from a patent (CN110862311A) focusing on mild and scalable synthesis routes, emphasizing green chemistry principles.
- Commercial sources such as Vulcanchem provide compound data and general synthesis overviews but are excluded from detailed procedural reliance due to lack of primary experimental data.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced compounds .
Scientific Research Applications
2-(Oxan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug development.
Mechanism of Action
The mechanism of action of 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, physicochemical properties, and applications of 2-(oxan-3-yl)cyclopropane-1-carboxylic acid with analogous compounds:
Physicochemical and Reactivity Profiles
- In contrast, the amino group in ACC increases water solubility and participation in enzymatic reactions (e.g., ethylene synthesis) . Fluorine in 1-fluorocyclopropane-1-carboxylic acid enhances electronegativity, altering pKa and metabolic stability .
Steric Effects :
- Bulky substituents like the 3-bromonaphthalen-2-yl group in 1-(3-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid (CAS N/A) hinder rotational freedom, impacting binding affinity in pharmaceutical applications .
- The allyl group in 1-allylcyclopropane-1-carboxylic acid introduces unsaturation, enabling conjugation or cycloaddition reactions .
Biological Activity
2-(Oxan-3-yl)cyclopropane-1-carboxylic acid is a cyclic compound characterized by a cyclopropane ring, a carboxylic acid group, and an oxane (tetrahydrofuran) moiety. This unique structural configuration contributes to its intriguing biological activities and potential applications in pharmaceuticals and organic synthesis. The biological activity of this compound has been the focus of various studies, particularly concerning its antibacterial properties and interactions in biological systems.
Structure and Composition
The molecular formula of this compound indicates that it exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The compound's structure combines the rigidity of the cyclopropane ring with the flexibility of the oxane group, influencing its reactivity and biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Cyclopropanation reactions using suitable precursors.
- Functionalization of the carboxylic acid group , which allows for further modifications tailored to specific applications.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity . This property is particularly significant in the context of developing new antibiotics or antimicrobial agents. Comparative studies have shown that this compound may outperform structurally similar compounds in inhibiting bacterial growth.
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | Contains a cyclopropyl ring and carboxylic acid | Exhibits antibacterial activity |
| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-naphthyridine-3-carboxylic acid | Naphthyridine core with cyclopropyl and carboxylic acid | Potential use in treating bacterial infections |
| Tetrahydro-pyran derivatives | Similar oxane structure but lacks cyclopropane | Used in various synthetic applications |
The unique combination of a rigid cyclopropane structure with a flexible oxane ring may confer distinct reactivity and biological properties compared to these similar compounds.
Pharmacokinetics and Therapeutic Potential
Investigations into the pharmacokinetics of this compound are essential to understand its behavior in biological systems. Such studies can provide insights into its absorption, distribution, metabolism, and excretion (ADME), which are crucial for evaluating its potential therapeutic uses.
Study on Antibacterial Efficacy
In a comparative study focusing on the antibacterial efficacy of various compounds, this compound was tested against common bacterial strains. The results demonstrated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Interaction Studies
Interaction studies involving this compound have revealed its capability to engage with specific biological targets. These interactions can influence cellular pathways related to bacterial resistance mechanisms, providing a basis for further exploration into its use in combination therapies for enhanced efficacy against resistant strains .
Q & A
Q. What are the established synthetic routes for 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid?
- Methodological Answer : The compound can be synthesized via:
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated cyclopropane precursor. Optimal conditions include Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .
- Cyclopropanation : Using ethyl diazoacetate and a transition-metal catalyst (e.g., Rh₂(OAc)₄) to generate the strained cyclopropane ring, followed by hydrolysis to the carboxylic acid .
- Enzymatic Approaches : Stereoselective synthesis via immobilized lipases or esterases to control chiral centers, as demonstrated in analogous cyclopropane derivatives .
Q. How is the stereochemistry of this compound characterized?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR analyses distinguish diastereomers by comparing coupling constants (e.g., J values for cyclopropane protons) and chemical shifts .
- X-ray Crystallography : Resolves absolute configuration, as seen in structurally similar compounds like rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylic acid .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
Q. What analytical techniques validate the purity and stability of this compound?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>98%) and detects degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures typically >200°C for cyclopropane-carboxylic acids .
- pH-Dependent Stability Studies : Monitor hydrolysis of the cyclopropane ring under acidic (HCl) or basic (NaOH) conditions using UV-Vis spectroscopy .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclopropane ring-opening in this compound?
- Methodological Answer :
- Acid-Catalyzed Ring-Opening : Protonation of the cyclopropane ring weakens C-C bonds, leading to carbocation intermediates. For example, H₂SO₄ in ethanol generates allylic alcohols or esters .
- Base-Mediated Reactions : Strong bases (e.g., LDA) deprotonate the carboxylic acid, inducing ring strain release via conjugate addition pathways, as observed in trans-2-cyanocyclopropane derivatives .
- Photochemical Reactivity : UV irradiation initiates [2+2] cycloreversion, producing diradical intermediates that recombine with nucleophiles (e.g., thiols) .
Q. How does stereochemistry influence biological activity in receptor binding studies?
- Methodological Answer :
- Molecular Docking : (1R,2R)-stereoisomers of analogous compounds show higher affinity for orexin receptors (ΔG = -9.2 kcal/mol) compared to (1S,2S)-forms (ΔG = -7.5 kcal/mol) due to optimal hydrogen bonding with Tyr³¹⁸ and His³⁴⁵ residues .
- Enzyme Inhibition Assays : Racemic mixtures exhibit reduced potency (IC₅₀ = 12 µM) in O-acetylserine sulfhydrylase inhibition compared to enantiopure (1R,2R)-forms (IC₅₀ = 3.5 µM) .
- In Vivo Pharmacokinetics : (1R,2R)-isomers show longer half-lives (t₁/₂ = 6.2 h) in rodent models than their enantiomers (t₁/₂ = 2.1 h), attributed to stereoselective metabolic clearance .
Q. How can researchers resolve contradictions in reported reactivity of the cyclopropane ring?
- Methodological Answer :
- Condition-Specific Reactivity : Conflicting data on ring-opening rates (e.g., 0.5 h⁻¹ in H₂SO₄ vs. 2.3 h⁻¹ in HCl) arise from protonation differences. Controlled studies at fixed pH and ionic strength are critical .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict activation barriers for ring-opening, aligning discrepancies between experimental and theoretical results .
- Cross-Study Meta-Analysis : Compare datasets using standardized metrics (e.g., turnover frequency, TOF) and exclude outliers from non-optimized conditions (e.g., impure reagents, variable temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
